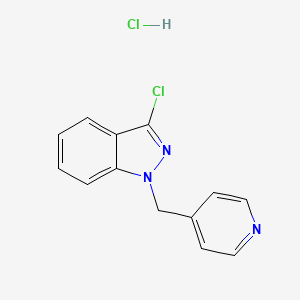

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride

Description

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride (CAS 885272-01-5) is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 3 and a pyridin-4-ylmethyl group at position 1, forming a hydrochloride salt. The indazole scaffold is a bicyclic structure comprising a benzene ring fused to a pyrazole-like ring, which is widely exploited in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name |

3-chloro-1-(pyridin-4-ylmethyl)indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3.ClH/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10;/h1-8H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCMHLAPBESTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-80-4 | |

| Record name | 1H-Indazole, 3-chloro-1-(4-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of the Indazole Core

The indazole ring system is typically synthesized through various cyclization strategies involving hydrazones, pyrazoles, or aryl hydrazines. Key methods include:

Intramolecular C-H Amination of Aminohydrazones:

Aminohydrazones derived from tertiary amides undergo palladium-catalyzed intramolecular C-H amination to form 1H-indazoles with good yields and functional group tolerance. This method is ligand-free and efficient for substituted indazoles.Oxidative Cyclization Using Hypervalent Iodine Reagents:

Aryl hydrazones can be cyclized to indazoles using oxidants such as [bis-(trifluoroacetoxy)iodo]benzene (PIFA), providing metal-free synthetic routes with good yields and broad substrate scope.Pd-Catalyzed Oxidative Benzannulation of Pyrazoles with Alkynes:

This method constructs 1H-indazoles by coupling pyrazoles and internal alkynes under Pd catalysis, enabling the introduction of substituents at various ring positions.Rhodium(III)-Catalyzed Double C-H Activation:

Aldehyde phenylhydrazones can be converted to 1H-indazoles via Rh(III)-catalyzed double C-H activation and cross-coupling, offering moderate to good yields and functional group compatibility.

Installation of the Pyridin-4-ylmethyl Group

The pyridin-4-ylmethyl substituent at the N-1 position of the indazole is typically introduced via nucleophilic substitution or alkylation reactions involving pyridin-4-ylmethyl halides or derivatives.

Synthetic routes often start with a suitable indazole intermediate bearing a reactive site (e.g., N-H) that can be alkylated with 4-(chloromethyl)pyridine or similar reagents under basic conditions.

Careful control of reaction conditions (solvent, temperature, base) is critical to avoid side reactions and ensure regioselectivity.

Chlorination at the 3-Position of Indazole

Selective chlorination at the 3-position of the indazole ring can be achieved using electrophilic chlorinating agents under controlled conditions.

Alternatively, a Sandmeyer-type reaction can be employed starting from an amino-substituted intermediate, converting the amino group to a chloro substituent via diazonium salt formation and subsequent copper(I) chloride treatment.

Such Sandmeyer reactions have been demonstrated in related heterocyclic systems, for example, in the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, where 3-(3-amino-1H-pyrazol-1-yl)pyridine was converted to the chloro derivative via diazotization and copper chloride treatment at low temperatures (0–25 °C).

Representative Preparation Procedure (Conceptual)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of indazole core | Aminohydrazone cyclization via Pd-catalysis or PIFA | Formation of 1H-indazole intermediate |

| 2 | N-1 Alkylation | Reaction with 4-(chloromethyl)pyridine, base, solvent | Installation of pyridin-4-ylmethyl substituent |

| 3 | Amino group introduction (if needed) | Hydrazine or related reagents | Preparation of amino-substituted intermediate |

| 4 | Sandmeyer chlorination | NaNO2/HCl diazotization at 0 °C, CuCl treatment | Conversion of amino to chloro group at C-3 |

| 5 | Purification | Extraction, chromatography, crystallization | Isolation of pure 3-chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride |

Research Findings and Optimization Insights

The Sandmeyer reaction for chlorination is temperature-sensitive, requiring low temperatures (0–5 °C) during diazotization to prevent decomposition and side reactions.

Alkylation reactions benefit from the use of mild bases and controlled temperatures to avoid over-alkylation or N-2 substitution on the indazole ring.

Purification techniques such as flash column chromatography and crystallization are essential to obtain the compound in high purity suitable for research applications.

Alternative metal-free cyclization methods for indazole synthesis provide environmentally friendly and cost-effective routes, reducing reliance on palladium catalysts.

Data Table Summarizing Key Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Indazole core synthesis | Pd-catalysis or PIFA oxidation | Moderate to good yields; functional group tolerance |

| Alkylation reagent | 4-(Chloromethyl)pyridine or equivalent | Requires base, e.g., triethylamine |

| Chlorination method | Sandmeyer reaction (NaNO2/HCl, CuCl) | Low temperature (0–5 °C) essential |

| Solvents | Ethanol, toluene, aliphatic alcohols | Choice affects reaction rate and purity |

| Reaction temperature | 0–100 °C depending on step | Temperature control critical for selectivity |

| Purification | Flash chromatography, crystallization | Ensures high purity for biological applications |

| Yield | Variable (typically moderate to good) | Optimization required for scale-up |

Chemical Reactions Analysis

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride is primarily utilized as a key intermediate in the synthesis of novel pharmaceuticals. It has shown potential in developing drugs targeting various diseases, including cancer and neurological disorders. The compound's structure allows for modifications that can enhance efficacy against specific biological targets.

Case Studies in Anticancer Activity

Recent studies have highlighted the compound's role in anticancer drug development. For example:

| Study | Objective | Findings |

|---|---|---|

| Anticancer Evaluation (2023) | Assess cytotoxic effects on MCF-7 cells | Showed dose-dependent decrease in cell viability with an IC50 of 15 µM after 48 hours |

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is employed to formulate agrochemicals that enhance crop protection. It targets specific pests while minimizing environmental impact, thereby contributing to sustainable agricultural practices.

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. These studies are crucial for understanding biological pathways and disease mechanisms.

| Research Focus | Application | Impact |

|---|---|---|

| Enzyme Inhibition Studies | Investigate metabolic pathways | Enhanced understanding of disease mechanisms |

Material Science

Development of Functionalized Polymers

The compound finds applications in material science, particularly in creating functionalized polymers with unique properties suitable for electronics and coatings. Its chemical structure allows for the development of materials with tailored functionalities.

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound is used as a standard in various laboratory assays. This application helps improve the accuracy of tests and assays across different settings.

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting cancer and neurological disorders |

| Agricultural Chemistry | Formulation of agrochemicals for pest control |

| Biochemical Research | Studies on enzyme inhibition and receptor binding |

| Material Science | Development of functionalized polymers for electronics and coatings |

| Analytical Chemistry | Used as a standard to enhance assay accuracy |

Mechanism of Action

The mechanism of action of 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1H-Indazole, 3-Chloro-1-(phenylmethyl) (CAS 4474-61-7)

- Substituents : Chlorine at position 3 and a benzyl group at position 1.

Indazole Derivatives from

Compounds 74–76 in are 3-substituted indoles with fluoro- or chloro-substituents and indol-3-ylmethyl groups. The chlorine position (e.g., 4-chloro in compound 75 vs. 5-chloro in 76) influences electronic effects and steric interactions, which could guide analogous modifications in indazole systems .

Pharmacologically Active Hydrochloride Salts

Benzydamine Hydrochloride (Fig. 1, )

- Application: Non-steroidal anti-inflammatory drug (NSAID).

- Comparison : Both compounds are hydrochloride salts, but benzydamine’s tricyclic structure and tertiary amine group contrast with the indazole-pyridine hybrid in the target compound. This difference underscores the role of core heterocycles in target selectivity .

Memantine Hydrochloride (Fig. 1, )

- Application : NMDA receptor antagonist for Alzheimer’s disease.

- Comparison : Memantine’s adamantane backbone provides rigidity and lipophilicity, whereas the indazole-pyridine system offers planar aromaticity for π-π stacking in enzyme binding .

Biological Activity

Overview

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride is a synthetic compound characterized by its unique structure, which includes a chloro group, a pyridinylmethyl group, and an indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition.

- Molecular Formula : C13H11ClN3

- CAS Number : 1187932-80-4

- Molecular Weight : 248.7 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for therapeutic applications.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance:

- It has been tested against several cancer cell lines, demonstrating cytotoxic effects with varying IC50 values, indicating its effectiveness in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| U937 (human myeloid leukemia) | 1.8 | |

| PC-3 (prostate adenocarcinoma) | 3.7 | |

| A549 (lung carcinoma) | 4.4 | |

| MDA-MB-231 (breast cancer) | 5.5 |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

- It has shown promising results in inhibiting histone deacetylases (HDACs), which are critical in cancer biology.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Properties : A study published in MDPI evaluated the cytotoxic effects of various indazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in sensitive cell lines.

- Enzyme Interaction Studies : Research conducted on enzyme interactions revealed that this compound could effectively inhibit specific kinases involved in cancer progression, suggesting a dual mechanism of action that involves both direct cytotoxicity and modulation of key signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride, and what critical parameters influence yield?

- Methodology : Two primary approaches are widely used:

- Route A : Chlorination of a hydroxyl precursor using SOCl₂ in refluxing dichloromethane, followed by cyclization with a strong base (e.g., KOtBu in THF) .

- Route B : Multi-step synthesis involving alkylation of a pyridine derivative, followed by indazole ring closure via nucleophilic substitution .

- Critical Parameters :

- Solvent polarity (e.g., THF vs. acetonitrile) affects reaction kinetics.

- Temperature control during chlorination (SOCl₂ reactions require strict reflux conditions) .

- Catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Recommended Methods :

- ¹H/¹³C NMR : To confirm substitution patterns on the indazole and pyridine rings .

- HPLC-MS : For detecting trace impurities (e.g., dechlorinated byproducts) .

- X-ray Crystallography : Resolves crystallographic discrepancies in salt forms (e.g., hydrochloride vs. free base) .

Q. What are the common impurities encountered during synthesis, and how are they controlled?

- Common Impurities :

- Dechlorinated Byproducts : Formed via incomplete chlorination; mitigated by optimizing SOCl₂ stoichiometry .

- Dimerization Products : Controlled by maintaining low reaction temperatures during alkylation steps .

- Purification Strategies :

- Recrystallization from ethanol/water mixtures.

- Preparative HPLC with C18 columns for isolating minor impurities .

Advanced Research Questions

Q. How can conflicting solubility data across studies be systematically addressed?

- Methodological Approach :

- Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature (25°C) for reproducibility.

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

- Compare solubility in simulated biological fluids (e.g., SGF/SIF) to identify pH-dependent variability .

Q. What strategies optimize stability in aqueous formulations for pharmacological studies?

- Key Strategies :

- Lyophilization : Enhances shelf-life by reducing hydrolysis of the hydrochloride salt.

- Excipient Screening : Additives like cyclodextrins or PEG-400 improve solubility and inhibit degradation .

- Accelerated Stability Testing : Conduct at 40°C/75% RH for 4 weeks to predict long-term stability .

Q. How does the choice of cyclization agent affect yield and purity in the final step?

- Comparative Analysis :

- KOtBu : Higher yields (75–85%) but may generate alkoxide side products.

- NaH : Faster reaction times but risk of over-alkylation.

- DBU : Selective for indazole ring closure but requires anhydrous conditions .

Q. How can researchers resolve discrepancies in reported biological activity data?

- Systematic Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.